TRANS-4-TERT-BUTOXY-5-HYDROXY- 2-CYCLOPE

organocatalysis pyranone rearrangement protecting group effect

trans-4-tert-Butoxy-5-hydroxy-2-cyclopenten-1-one (CAS 172296-00-3; racemic trans, also indexed as (4R,5S)-rel) is a trans-4,5-dioxygenated cyclopentenone derivative bearing a tert-butyl ether protecting group at C-4 and a free hydroxyl at C-5. With molecular formula C₉H₁₄O₃ and molecular weight 170.21 g/mol, this compound serves as a versatile chiral building block for the synthesis of antitumor antibiotics including the neocarzinostatin, kedarcidin, and maduropeptin chromophores, as well as prostaglandin analogs.

Molecular Formula C9H14O3
Molecular Weight 170.21
CAS No. 172296-00-3
Cat. No. B1142967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRANS-4-TERT-BUTOXY-5-HYDROXY- 2-CYCLOPE
CAS172296-00-3
Molecular FormulaC9H14O3
Molecular Weight170.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-tert-Butoxy-5-hydroxy-2-cyclopenten-1-one (CAS 172296-00-3): A Protected trans-4,5-Dioxygenated Cyclopentenone Chiral Building Block for Natural Product Synthesis


trans-4-tert-Butoxy-5-hydroxy-2-cyclopenten-1-one (CAS 172296-00-3; racemic trans, also indexed as (4R,5S)-rel) is a trans-4,5-dioxygenated cyclopentenone derivative bearing a tert-butyl ether protecting group at C-4 and a free hydroxyl at C-5 [1]. With molecular formula C₉H₁₄O₃ and molecular weight 170.21 g/mol, this compound serves as a versatile chiral building block for the synthesis of antitumor antibiotics including the neocarzinostatin, kedarcidin, and maduropeptin chromophores, as well as prostaglandin analogs [1][2]. The compound is commercially available at 99% HPLC purity in multi-kilogram quantities . Its defining structural features — the trans stereochemistry across C-4/C-5 and the acid-labile yet base-stable tert-butyl ether protecting group — confer a unique combination of synthetic utility, stereochemical fidelity, and handling stability that distinguishes it from both the unprotected diol and alternative O-protected analogs.

Why Generic Substitution Fails for CAS 172296-00-3: Protecting-Group-Dependent Reactivity in the Key Pyranone Rearrangement Step


In-class cyclopentenone building blocks cannot be treated as interchangeable because the identity of the O-protecting group at C-4 exerts a dramatic and non-linear effect on the yield of the pivotal organocatalyzed pyranone-to-cyclopentenone rearrangement — the step that establishes the trans-4,5-dioxygenated scaffold upon which all downstream synthetic applications depend [1]. Under identical optimized reaction conditions (DABCO 0.15 equiv, tBuOH, 50 °C), the isolated yield of the racemic trans-dioxygenated cyclopentenone varies from 85% for the tert-butyl (tBu) ether to merely 14% for the ethyl ether, a 6.1-fold difference [1]. Even the benzyl (Bn) and isopropyl (iPr) congeners each require individually re-optimized temperature profiles and deliver yields that are 2.8-fold and 1.4-fold lower, respectively, than the tBu derivative [1]. Furthermore, the unprotected trans-4,5-dihydroxy-2-cyclopenten-1-one is documented as a poorly thermostable, reddish-brown syrup containing 10–20% residual water, posing significant handling and storage challenges that its tert-butoxy-protected counterpart circumvents entirely [2][3]. These quantitative disparities mean that substituting the tert-butoxy variant with any closely related analog directly compromises synthetic throughput, product purity, or both.

Quantitative Differentiation Evidence for trans-4-tert-Butoxy-5-hydroxy-2-cyclopenten-1-one (CAS 172296-00-3) vs. Closest Analogs


Racemic Pyranone Rearrangement Yield: tert-Butyl Ether Outperforms Benzyl, Isopropyl, and Ethyl Analogs by up to 6-Fold

Under the optimized racemic rearrangement conditions (pyranone 1.12 M, DABCO 0.15 equiv, tert-butanol, 24 h), the isolated yield of the trans-4,5-dioxygenated cyclopentenone product is strongly dependent on the C-4 O-protecting group [1]. The tert-butyl ether provided an 85% isolated yield at 50 °C, whereas the benzyl ether required a lower temperature of 40 °C and yielded only 30%, the isopropyl ether required 60 °C to achieve 62%, and the ethyl ether gave just 14% at 50 °C [1]. The 6.1-fold yield gap between tBu (85%) and Et (14%) demonstrates that the steric and electronic properties of the tert-butyl group are uniquely suited to this mechanistically complex electrocyclic ring-opening/cyclization cascade [1].

organocatalysis pyranone rearrangement protecting group effect cyclopentenone synthesis

Asymmetric Dynamic Kinetic Resolution: 81% Yield and 95% ee Represents a 1.47-Fold Yield and 15-percentage-point ee Improvement over the Prior 2009 Method

The 2011 Nunes et al. asymmetric dynamic kinetic resolution (DKR) protocol, which couples the pyranone rearrangement with lipase AK Amano 20-catalyzed enantioselective acylation in a sequential one-pot procedure, delivers the enantiomerically enriched acetylated cyclopentenone (derived from the tert-butoxy substrate) in 81% isolated yield and 95% enantiomeric excess (ee) [1]. This represents a substantial improvement over the same group's earlier 2009 method, which employed lipase PS Amano SD under simultaneous rearrangement/resolution conditions and achieved only 55% yield and 80% ee for the analogous acetylated product [2]. The 1.47-fold yield gain and 15-percentage-point ee enhancement are attributed to the switch from simultaneous to sequential operation, the identification of a more active lipase, and the use of silica gel 60 to sustain racemization of the unreacted enantiomer [1].

dynamic kinetic resolution lipase catalysis enantioselective synthesis chiral cyclopentenone

Handling and Storage Stability: tert-Butoxy-Protected Form Eliminates the Thermal Instability and Hygroscopicity of the Unprotected Diol

The unprotected trans-4,5-dihydroxy-2-cyclopenten-1-one — the direct downstream deprotection product of CAS 172296-00-3 — is documented in patent literature as a reddish-brown syrupy substance containing 10–20% residual water after concentration, with explicitly poor thermostability and difficult handling characteristics [1]. A dedicated crystallization patent (U.S. 6,350,917 B1) was required to obtain stable α-type crystals of this diol, underscoring the severity of its inherent instability [1]. In contrast, the tert-butoxy-protected form (CAS 172296-00-3) is a stable, well-defined crystalline or amorphous solid commercially supplied at 99% HPLC purity with packaging options up to 1 kg, and can be stored and shipped under standard conditions . The tert-butyl ether protecting group provides both steric shielding of the C-4 oxygen and elimination of the free diol's propensity for intermolecular hydrogen-bonding-driven decomposition pathways [2].

compound stability protecting group strategy procurement logistics long-term storage

trans Stereochemistry Governs Synthetic Application Domain: Antitumor Antibiotics vs. Antiviral Nucleosides

The trans vs. cis stereochemistry at C-4/C-5 of 4,5-dioxygenated cyclopentenones determines the entire downstream natural product target class accessible from each scaffold [1]. The trans-configured series — to which CAS 172296-00-3 belongs — is the established precursor for enediyne antitumor antibiotic chromophores (neocarzinostatin, kedarcidin, maduropeptin), the antibiotic terrein, (−)-epipentenomycin I, and the trehazolin glycosidase inhibitor family [1][2]. The cis-configured isomers, by contrast, serve as intermediates for antiviral carbocyclic nucleosides including pentenomycin I, neplanocin A, and aristeromycin [1]. This stereochemistry-driven target divergence is absolute: a cis-4,5-dioxygenated cyclopentenone cannot be substituted into a trans-directed antitumor antibiotic synthesis without complete stereochemical inversion, which is rarely practical and typically requires additional synthetic steps [1]. The trans geometry is thermodynamically favored in the pyranone rearrangement (isomer 3 is 11.1 kcal/mol more stable than isomer 4 under the optimized DABCO/tBuOH conditions), providing a mechanistic basis for the observed diastereoselectivity [1].

trans-dioxygenated cyclopentenone enediyne antitumor antibiotics neocarzinostatin chromophore stereochemical divergence

Racemic trans Form (CAS 172296-00-3) vs. Single Enantiomer (CAS 126566-41-4): Procurement Strategy for Enzymatic Resolution Workflows

The racemic trans form (CAS 172296-00-3, (4R,5S)-rel) and the single enantiomer (CAS 126566-41-4, (4S,5R)) represent two distinct procurement options with different cost and workflow implications. The racemic form (CAS 172296-00-3) is commercially listed at 99% HPLC purity and is the appropriate starting material for laboratories employing the Nunes et al. (2011) enzymatic dynamic kinetic resolution protocol, which converts the racemate to enantiomerically enriched acetylated product in 81% yield and 95% ee [1]. The single enantiomer (CAS 126566-41-4) is available from Sigma-Aldrich (product T266477) and other suppliers, eliminating the need for in-house resolution but typically at higher cost per gram . Critically, CAS 172296-00-3 is explicitly the (4R,5S)-rel racemic trans form — not an undefined stereochemical mixture — and its specification as 'trans' ensures the correct relative configuration at C-4/C-5, which is the prerequisite for all trans-directed synthetic applications described in the primary literature [1].

racemic procurement enzymatic resolution cost efficiency CAS registry differentiation

Best Research and Industrial Application Scenarios for CAS 172296-00-3 Based on Quantitative Differentiation Evidence


Total Synthesis of Enediyne Antitumor Antibiotic Chromophores (Neocarzinostatin, Kedarcidin, Maduropeptin)

CAS 172296-00-3 is the quantitatively best-performing protected precursor for constructing the trans-4,5-dioxygenated cyclopentenone core of enediyne antitumor antibiotic chromophores. The 85% racemic rearrangement yield and the 81%-yield/95%-ee asymmetric DKR protocol established by Nunes et al. (2011) provide the highest reported synthetic efficiency for accessing this scaffold in either racemic or enantiomerically enriched form [1]. The trans stereochemistry is mandatory for this target class; cis analogs are synthetically misdirected toward antiviral nucleosides [1]. The tert-butyl ether protecting group can be cleaved under mild conditions (CeCl₃·7H₂O/NaI in CH₃CN or acidic hydrolysis) to reveal the free 4,5-diol for subsequent functionalization toward the neocarzinostatin chromophore core as demonstrated by Toyama, Hirama, and co-workers [2][3].

Asymmetric Synthesis of Prostaglandin and Isoprostane Analogs via Enantiomerically Enriched Cyclopentenone Intermediates

The 95% ee achievable through the lipase AK Amano 20-mediated DKR of CAS 172296-00-3 makes this compound a practical entry point for enantioselective prostaglandin analog synthesis [1]. The trans-4,5-dioxygenated cyclopentenone scaffold maps directly onto the cyclopentane core of prostaglandins, and the orthogonal protection strategy (tert-butyl ether at C-4, free hydroxyl at C-5) permits selective manipulation of each oxygen functionality in a programmable sequence [1]. The 1.47-fold yield improvement of the 2011 DKR protocol over the 2009 method translates to greater material throughput for medicinal chemistry programs requiring multi-gram quantities of enantiomerically defined intermediates [1][4].

Process Chemistry Scale-Up of Chiral Cyclopentenone Building Blocks via Organocatalytic/Enzymatic Cascade

The demonstration that the pyranone rearrangement proceeds effectively with catalytic DABCO (15–20 mol%) in tert-butanol at a mild 50 °C, combined with the use of non-immobilized lipase AK Amano 20 in the same solvent system, establishes a scalable, telescoped process for converting furfuryl alcohol-derived pyranones to enantiomerically enriched cyclopentenones [1]. The commercial availability of CAS 172296-00-3 at 99% HPLC purity in kilogram quantities supports process development and pilot-scale campaigns . The documented racemization resistance of the tert-butoxy cyclopentenone in the presence of small amounts of DABCO (entries 3 and 4, Table 6 of Nunes et al. 2011) provides a critical process control parameter: stereochemical integrity is maintained under the mildly basic rearrangement conditions, whereas acidification to pH 1–2 induces racemization [1].

Comparative Protecting Group Screening in Methodology Development

For academic and industrial laboratories developing new protecting group strategies or evaluating reaction scope, the comprehensive comparative dataset in Nunes et al. (2011) Table 4 — covering tBu, Bn, iPr, and Et ethers under standardized pyranone rearrangement conditions — establishes CAS 172296-00-3 (tBu) as the benchmark reference compound against which new protecting groups or catalysts should be measured [1]. Its 85% racemic yield under optimized conditions serves as the quantitative ceiling that any novel methodology must approach or exceed to be considered competitive. The compound's well-characterized physical properties, commercial availability, and extensive literature precedent make it the rational starting point for any reaction optimization study in the trans-4,5-dioxygenated cyclopentenone series [1].

Quote Request

Request a Quote for TRANS-4-TERT-BUTOXY-5-HYDROXY- 2-CYCLOPE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.